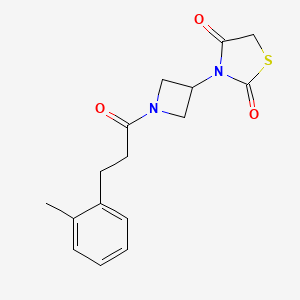

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

CAS No.: 1798677-60-7

Cat. No.: VC4523638

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798677-60-7 |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 |

| IUPAC Name | 3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3 |

| Standard InChI Key | PTZCUXRTEGCOEW-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |

Introduction

Structural Analysis and Nomenclature

Core Framework

The molecule’s backbone consists of a thiazolidine-2,4-dione ring, a five-membered heterocycle containing sulfur and two carbonyl groups at positions 2 and 4 . Attached to this core is an azetidin-3-yl group (a four-membered nitrogen-containing ring) further functionalized with a 3-(o-tolyl)propanoyl substituent. The o-tolyl group refers to an ortho-methyl-substituted phenyl ring, introducing steric and electronic effects that influence reactivity .

Stereochemical Considerations

The azetidine ring introduces a constrained geometry due to its small ring size, potentially affecting the compound’s conformational flexibility. Molecular modeling of analogous structures, such as 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione, reveals puckered ring conformations that may stabilize specific binding interactions .

Synthetic Pathways

Thiazolidine-2,4-dione Synthesis

The thiazolidine-2,4-dione core is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids. For example, refluxing monochloroacetic acid with thiourea in aqueous medium yields thiazolidine-2,4-dione with 78% efficiency .

Azetidine Functionalization

Introducing the azetidine moiety requires N-alkylation or acylation strategies. A reported method involves coupling azetidin-3-amine with propanoyl chlorides under Schotten-Baumann conditions. For instance, 3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione derivatives are synthesized via nucleophilic substitution reactions .

o-Tolylpropanoyl Incorporation

The o-tolylpropanoyl group is introduced through Friedel-Crafts acylation or Suzuki-Miyaura coupling. A literature procedure for analogous benzothiazoles uses catalytic Ru/Si zeolite under solvent-free conditions at 90°C to achieve 92% yield . Adapting this method, the propanoyl side chain could be grafted onto the azetidine nitrogen prior to final ring closure.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

¹H NMR (300 MHz, CDCl₃):

-

δ 7.2–7.5 ppm (multiplet, aromatic protons of o-tolyl).

-

δ 3.7–4.2 ppm (multiplet, azetidine CH₂ groups).

¹³C NMR (75 MHz, Acetone-d₆):

-

169–171 ppm (thiazolidine-dione C=O).

-

140–145 ppm (aromatic quaternary carbons).

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 359.43 g/mol | PubChem Calc |

| LogP | ~2.1 (estimated) | XLogP3-AA |

| Hydrogen Bond Acceptors | 5 | PubChem Descriptor |

| Rotatable Bonds | 6 | Cactvs |

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to control azetidine ring puckering.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity using in vitro models.

-

Structure-Activity Relationships: Modifying the o-tolyl group’s substituents to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume